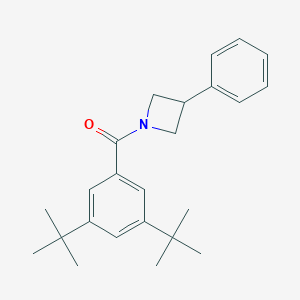
methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that it may inhibit cancer cell growth by inducing apoptosis and inhibiting cell cycle progression. It may also exert its antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to decrease the expression of certain proteins involved in cancer cell growth and increase the expression of proteins involved in apoptosis. It has also been shown to disrupt bacterial cell membranes, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate in lab experiments is its potential as a versatile tool for studying cancer and bacterial infections. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate. One potential direction is to investigate its use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to further study its mechanism of action and potential use as an anticancer and antimicrobial agent. Additionally, research could be conducted on its potential applications in other fields, such as materials science and environmental monitoring.
In conclusion, methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 5-bromo-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methyl iodide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also shown promise as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
Molekularformel |
C14H14N4O3S2 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H14N4O3S2/c1-20-7-4-5-8-9(6-7)23-14(16-8)18-11(15)10(13(19)21-2)12(17-18)22-3/h4-6H,15H2,1-3H3 |
InChI-Schlüssel |
DPAPHAOSAVJJAA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C(=N3)SC)C(=O)OC)N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C(=N3)SC)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286554.png)
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B286555.png)
![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286557.png)
![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)



![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)

![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)